molecular formula C9H10BrClO2 B2835748 1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene CAS No. 446831-24-9

1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene

Cat. No. B2835748
CAS RN: 446831-24-9
M. Wt: 265.53
InChI Key: ZGTYJTIRVMKQPE-UHFFFAOYSA-N
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Description

“1-Bromo-4-(chloromethyl)benzene” is a type of organic compound that belongs to the class of halogenated benzenes. It has a molecular formula of C7H6BrCl .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(chloromethyl)benzene” would consist of a benzene ring with a bromine atom and a chloromethyl group attached to it .


Chemical Reactions Analysis

Halogenated benzenes, like “1-Bromo-4-(chloromethyl)benzene”, can undergo various types of reactions, including nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(chloromethyl)benzene” would depend on its specific structure. For example, it would have a certain boiling point, density, and other properties .

Scientific Research Applications

Synthesis and Conversion

1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene has been studied in the context of synthesizing various brominated compounds. Aitken et al. (2016) explored the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the synthesis of different bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This compound was then used to create sulfur-containing quinone derivatives (Aitken, R., Jethwa, S. J., Richardson, N., & Slawin, A., 2016).

Light-Emitting Monomer Synthesis

In the field of material science, particularly related to light-emitting materials, Kang Shou-xin (2010) synthesized a green light-emitting monomer using 1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene. This research contributes to the development of new materials for light-emitting devices (Kang Shou-xin, 2010).

Electrophilic Halogenation

Goldberg and Alper (1993) discussed the use of 1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene in the electrophilic halogenation of activated aromatics. This process is crucial in the synthesis of various halogenated compounds used in numerous chemical applications (Goldberg, Y., & Alper, H., 1993).

Grafted Organophosphazene Copolymers

In the area of polymer science, Leung et al. (2002) researched the use of 1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene for creating grafted organophosphazene copolymers. These materials have potential applications in organic light-emitting diodes (OLEDs) (Leung, L., Liu, C., Wong, C., & Kwong, C. F., 2002).

Polymerization and Macromonomer Synthesis

The compound has also been studied in the context of polymerization. Tagle et al. (1984) demonstrated its use in polyether synthesis via phase transfer catalysis, highlighting its role in the development of new polymeric materials (Tagle, L., Diaz, F., & Muñoz, A., 1984). Niessner and Heitz (1990) synthesized macromonomers based on poly(oxy-1,4-phenylene) using 1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene, leading to the formation of liquid-crystalline graft copolymers (Niessner, N., & Heitz, W., 1990).

Mechanism of Action

The mechanism of action of “1-Bromo-4-(chloromethyl)benzene” in chemical reactions would depend on the specific reaction conditions and the other reactants involved .

Safety and Hazards

As with any chemical, handling “1-Bromo-4-(chloromethyl)benzene” would require appropriate safety measures to prevent exposure and potential harm .

properties

IUPAC Name

1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTYJTIRVMKQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCl)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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